2-chloro-N-(4-ethylphenyl)-5-nitrobenzamide
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Overview
Description
2-Chloro-N-(4-ethylphenyl)-5-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, an ethylphenyl group, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(4-ethylphenyl)-5-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 4-ethylphenylamine, undergoes nitration to introduce the nitro group at the desired position on the benzene ring.
Chlorination: The nitrated product is then subjected to chlorination to introduce the chloro group.
Amidation: Finally, the chlorinated nitro compound is reacted with benzoyl chloride to form the benzamide derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the reaction efficiency.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Reduction: The major product formed is the corresponding amine derivative.
Substitution: Depending on the nucleophile used, various substituted derivatives can be obtained.
Scientific Research Applications
2-Chloro-N-(4-ethylphenyl)-5-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties.
Biological Studies: It is used as a probe to study various biological processes and interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-ethylphenyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives that can modulate biological pathways.
Comparison with Similar Compounds
- 2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide
- 2-Chloro-N-(4-ethylphenyl)propanamide
Comparison:
- 2-Chloro-N-(4-ethylphenyl)-5-nitrobenzamide is unique due to the presence of both a nitro group and a chloro group, which confer distinct chemical reactivity and biological activity.
- 2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide has additional fluorine atoms, which can influence its electronic properties and reactivity.
- 2-Chloro-N-(4-ethylphenyl)propanamide lacks the nitro group, making it less reactive in certain chemical transformations compared to this compound.
Properties
IUPAC Name |
2-chloro-N-(4-ethylphenyl)-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-2-10-3-5-11(6-4-10)17-15(19)13-9-12(18(20)21)7-8-14(13)16/h3-9H,2H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWZCFFFDSUYSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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